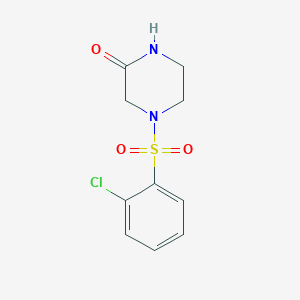

4-((2-Chlorophenyl)sulfonyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((2-Chlorophenyl)sulfonyl)piperazin-2-one is a piperazinone derivative featuring a sulfonyl group substituted with a 2-chlorophenyl moiety. The compound’s structure combines a six-membered piperazinone ring (with a ketone group at position 2) and a sulfonyl linker bonded to an ortho-chlorinated aromatic ring. This configuration imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to halogenated aromatic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorophenyl)sulfonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Formation of Piperazin-2-one

Piperazin-2-one is typically synthesized through cyclization reactions. One common method involves condensing a diamine with a carbonyl compound, such as a ketone or aldehyde, under acidic or basic conditions. For example, reacting piperazine with a carbonyl reagent in the presence of a catalyst (e.g., HCl or NaOH) can form the lactam structure .

Key Reaction Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Piperazin-2-one formation | Piperazine + carbonyl reagent + acid/base catalyst | Cyclized piperazin-2-one core |

| Sulfonylation | 2-Chlorobenzenesulfonyl chloride + base (e.g., TEA) + DMF/DMSO | 4-((2-Chlorophenyl)sulfonyl)piperazin-2-one |

Modifications and Derivatives

The compound can undergo further chemical modifications to alter its biological or physicochemical properties:

-

Alkylation : Introduction of alkyl groups to the piperazine ring using alkyl halides under basic conditions .

-

Salt Formation : Conversion to hydrochloride or other salts via treatment with HCl gas or aqueous acids .

-

Functional Group Substitution : Replacement of the sulfonyl group with other substituents (e.g., phenyl, alkyl) through nucleophilic aromatic substitution .

Comparative Analysis of Derivatives

Reaction Mechanisms and Insights

The sulfonylation step proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The reaction mechanism involves:

-

Base deprotonation : Activation of the piperazine nitrogen.

-

Electrophilic substitution : Formation of the sulfonamide bond.

Challenges and Optimization

-

Selectivity : Controlling the position of sulfonylation (e.g., 4-position vs. others) requires precise reaction conditions .

-

Stability : Some derivatives exhibit reduced stability due to reactive substituents (e.g., tert-butyl groups) .

-

Scalability : Industrial processes may use continuous flow reactors or green chemistry principles to minimize waste .

This compound’s versatility in medicinal chemistry underscores its potential in drug discovery, particularly for targeting enzymatic pathways in infectious diseases. Further research into structure-activity relationships will optimize its therapeutic applications.

Scientific Research Applications

4-((2-Chlorophenyl)sulfonyl)piperazin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Chlorophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

- 4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one (Compound 3, ): This analogue replaces the 2-chlorophenyl group with a pyridyl ring containing chloro and trifluoromethyl groups. Such modifications may improve bioavailability but reduce selectivity compared to the target compound’s simpler chlorophenyl system .

- 4-[(6-Chloropyridine-3-)sulfonyl]piperazin-2-one (): Here, the aromatic ring is a chloropyridine instead of chlorophenyl.

- 4-[(3-Amino-4-methoxybenzene)sulfonyl]piperazin-2-one (): The 3-amino-4-methoxy substituents introduce electron-donating groups, contrasting with the electron-withdrawing chloro group in the target. This difference could enhance solubility but decrease electrophilic reactivity, affecting interactions with hydrophobic binding pockets .

Analogues with Modified Piperazinone Cores

- Methyl 2-(4-Chlorophenyl)-2-(4-(3-Chlorophenyl)-3-oxopiperazin-1-yl) Acetate (): This compound retains the 3-oxopiperazinone core but adds an ester-linked chlorophenyl group. The ester moiety introduces hydrolytic instability, which may limit in vivo utility compared to the sulfonyl-linked target compound .

- However, the bulkier structure may reduce cell permeability relative to the target’s compact design .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| 4-((2-Chlorophenyl)sulfonyl)piperazin-2-one | C₁₀H₁₀ClN₂O₃S | 285.7 | 2-Cl-C₆H₄-SO₂ | 1.8 |

| 4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one | C₁₀H₈ClF₃N₃O | 294.6 | CF₃, Cl-pyridine | 2.5 |

| 4-[(3-Amino-4-methoxybenzene)sulfonyl]piperazin-2-one | C₁₁H₁₅N₃O₄S | 285.3 | NH₂, OCH₃-C₆H₃ | 0.9 |

The target compound’s moderate logP balances solubility and membrane permeability, whereas pyridyl/trifluoromethyl analogues (higher logP) may face solubility challenges. The amino-methoxy derivative’s low logP suggests enhanced aqueous solubility but reduced tissue penetration .

Biological Activity

4-((2-Chlorophenyl)sulfonyl)piperazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a piperazine core substituted with a sulfonyl group and a chlorophenyl moiety. The synthesis typically involves the reaction of piperazine derivatives with chlorosulfonic acid or related sulfonylating agents, followed by appropriate substitutions to introduce the chlorophenyl group.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, including cytotoxicity tests, antimicrobial susceptibility tests, and molecular docking studies. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to this compound:

- Cytotoxicity Assays : Compounds containing the piperazine scaffold have shown significant cytotoxic effects against various cancer cell lines. For example, one study demonstrated that derivatives exhibited IC50 values ranging from 0.36 to 7.08 µM against lung (A549), breast (MCF-7), and colon (HCT-15) cancer cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Flow cytometric analysis indicated that these compounds could induce G2/M phase arrest in A549 cells, promoting apoptotic pathways as evidenced by DAPI and Annexin-V staining assays .

- Molecular Docking Studies : Molecular docking has suggested that these compounds effectively bind to critical sites on tubulin, which may explain their antiproliferative effects .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated:

- In Vitro Studies : Compounds have shown promising antibacterial and antifungal activities when tested against standard strains. For instance, certain derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

- Comparative Efficacy : The antimicrobial efficacy was often compared with established antibiotics, revealing that some derivatives were comparable in potency to ciprofloxacin and fluconazole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperazine derivatives:

- Substituent Effects : Variations in substituents on the piperazine ring and the sulfonyl group significantly affect biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances anticancer activity compared to other substituents .

- Activity Profiles : The SAR studies indicate that modifications at specific positions on the piperazine scaffold can lead to enhanced selectivity for certain cancer cell types or improved antimicrobial properties .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Cancer Treatment : A recent investigation into a series of piperazine derivatives showed that those with the chlorophenyl substitution exhibited superior anticancer activity compared to their analogs without this modification .

- Anthelmintic Properties : Some studies have explored the potential use of these compounds in treating parasitic infections, indicating that they may disrupt essential cellular processes in parasites similar to their effects on cancer cells .

Properties

Molecular Formula |

C10H11ClN2O3S |

|---|---|

Molecular Weight |

274.72 g/mol |

IUPAC Name |

4-(2-chlorophenyl)sulfonylpiperazin-2-one |

InChI |

InChI=1S/C10H11ClN2O3S/c11-8-3-1-2-4-9(8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14) |

InChI Key |

ISASOANNNGVPRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC=C2Cl |

solubility |

>41.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.